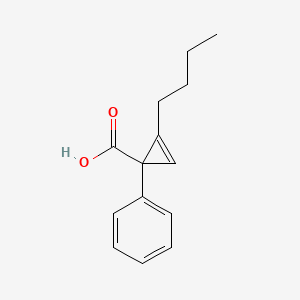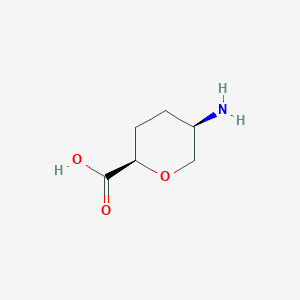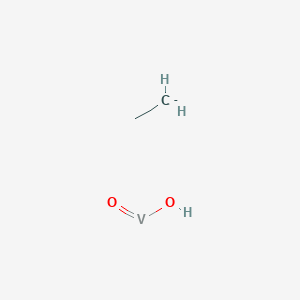
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative characterized by a strained three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of cycloprop-2-ene carboxylic acids with appropriate alkylating agents. One common method involves the use of alkyllithium reagents to generate cycloprop-2-ene carboxylate dianions, which are then functionalized by electrophiles at the vinylic position . Another approach involves the Rh-catalyzed reaction of acetylene with ethyl diazoacetate to produce cycloprop-2-ene carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale syntheses of similar cyclopropene derivatives have been achieved using scalable Rh-catalyzed procedures . These methods are advantageous due to their operational simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can yield cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the strained double bond.
Common Reagents and Conditions
Common reagents used in these reactions include alkyllithium reagents, oxalyl chloride, and various electrophiles . Reaction conditions often involve low temperatures and inert atmospheres to stabilize reactive intermediates.
Major Products
Major products formed from these reactions include cyclopropane derivatives, carboxylates, and substituted cyclopropenes .
Applications De Recherche Scientifique
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The strained double bond in the cyclopropene ring makes it highly reactive, facilitating various addition and substitution reactions. Molecular targets and pathways involved include the stabilization of reactive intermediates and the formation of cyclopropenyl anions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylcycloprop-2-ene-1-carboxylic acid: Similar in structure but lacks the butyl group.
2-Hexylcycloprop-2-ene-1-carboxylic acid: Contains a hexyl group instead of a butyl group.
1,2-Diphenylcycloprop-2-ene-1-carboxylic acid: Features an additional phenyl group.
Uniqueness
2-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other cyclopropene derivatives. The presence of both butyl and phenyl groups enhances its versatility in synthetic applications .
Propriétés
Numéro CAS |
678195-44-3 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-butyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c1-2-3-7-12-10-14(12,13(15)16)11-8-5-4-6-9-11/h4-6,8-10H,2-3,7H2,1H3,(H,15,16) |
Clé InChI |
JTZKHEAEQZMBBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC1(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)




![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
